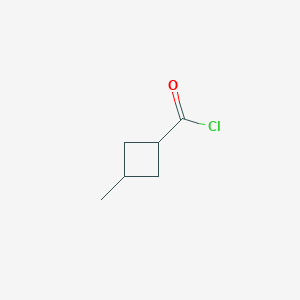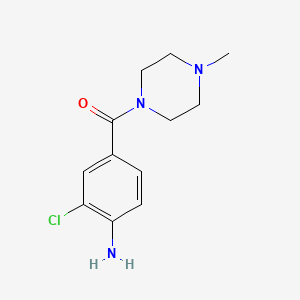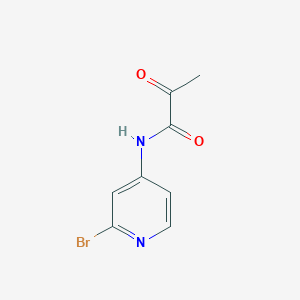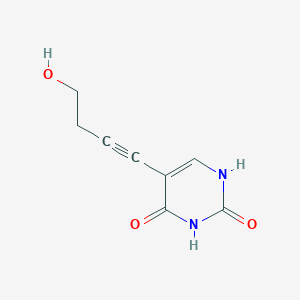
3-Methylcyclobutane-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylcyclobutane-1-carbonyl chloride is an organic compound with the molecular formula C6H9ClO. It is a derivative of cyclobutane, a four-membered ring structure, with a methyl group attached to the third carbon and a carbonyl chloride group attached to the first carbon. This compound is of interest in organic chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
3-Methylcyclobutane-1-carbonyl chloride can be synthesized through various methods. One common approach involves the reaction of 3-methylcyclobutanecarboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction typically proceeds under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride:
3-Methylcyclobutanecarboxylic acid+SOCl2→3-Methylcyclobutane-1-carbonyl chloride+SO2+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance yield and purity.
化学反応の分析
Types of Reactions
3-Methylcyclobutane-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-methylcyclobutanecarboxylic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild conditions to form the corresponding amides, esters, and thioesters.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of acyl chlorides to alcohols.
Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) can be used for hydrolysis reactions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Alcohols: Formed by reduction.
Carboxylic Acids: Formed by hydrolysis.
科学的研究の応用
3-Methylcyclobutane-1-carbonyl chloride has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through acylation reactions.
Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-methylcyclobutane-1-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various nucleophiles, such as amines and alcohols, through the formation of covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
類似化合物との比較
Similar Compounds
Cyclobutanecarbonyl chloride: Lacks the methyl group at the third carbon.
3-Methylcyclopentanecarbonyl chloride: Contains a five-membered ring instead of a four-membered ring.
3-Methylcyclobutanecarboxylic acid: The carboxylic acid derivative of 3-methylcyclobutane.
Uniqueness
3-Methylcyclobutane-1-carbonyl chloride is unique due to its combination of a strained four-membered ring and a reactive carbonyl chloride group. This combination imparts distinct reactivity and stability characteristics, making it valuable in synthetic chemistry and various applications.
特性
分子式 |
C6H9ClO |
|---|---|
分子量 |
132.59 g/mol |
IUPAC名 |
3-methylcyclobutane-1-carbonyl chloride |
InChI |
InChI=1S/C6H9ClO/c1-4-2-5(3-4)6(7)8/h4-5H,2-3H2,1H3 |
InChIキー |
FRJQIJBBUSLDRT-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C1)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2,2'-Bipyridine]-6-carboximidamide](/img/structure/B13879426.png)

![4-amino-N-[1-(4-chloroanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13879443.png)

![7-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13879457.png)


![2-[1-(3-bromo-5-chlorophenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B13879478.png)
![N-[6-(2,3-dimethylphenoxy)pyridin-3-yl]-2-methoxybenzamide](/img/structure/B13879484.png)
![N-(2,5-difluorophenyl)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B13879492.png)

![4-[3-(Dimethylamino)propylamino]-3-nitrobenzenesulfonamide](/img/structure/B13879502.png)


